Cas no 1051924-59-4 (N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid)

N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid
- F1142-2347
- 1051924-59-4
- AKOS000811157
- N-(benzo[d][1,3]dioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide oxalate
- AKOS016403276
- Z275024510
- N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;oxalic acid
-
- インチ: 1S/C17H24N2O3.C2H2O4/c1-12-7-13(2)10-19(9-12)6-5-17(20)18-14-3-4-15-16(8-14)22-11-21-15;3-1(4)2(5)6/h3-4,8,12-13H,5-7,9-11H2,1-2H3,(H,18,20);(H,3,4)(H,5,6)
- InChIKey: SWFGBCMFEDNIKX-UHFFFAOYSA-N
- SMILES: O=C(CCN1CC(C)CC(C)C1)NC1=CC=C2C(=C1)OCO2.OC(C(=O)O)=O
計算された属性
- 精确分子量: 394.17400117g/mol
- 同位素质量: 394.17400117g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 452
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-2347-25mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-2mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-4mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-5mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-50mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-10μmol |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-1mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-30mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-75mg |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1142-2347-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid |
1051924-59-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid 関連文献
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acidに関する追加情報
Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid (CAS No. 1051924-59-4)
N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid (CAS No. 1051924-59-4) is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and molecular research. The benzodioxolyl moiety and the dimethylpiperidine group contribute to its distinct chemical properties, making it a valuable candidate for further investigation.
The structural composition of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid encompasses a benzo[d]dioxole ring system, which is known for its presence in various bioactive natural products and synthetic drugs. This aromatic structure is often associated with pharmacological activities such as anti-inflammatory, antimicrobial, and antitumor properties. The dimethylpiperidine side chain enhances the compound's solubility and bioavailability, making it an attractive scaffold for medicinal chemistry.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target complex biological pathways. The compound N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid has been explored in several preclinical studies for its potential role in modulating enzyme activity and receptor binding. Its ability to interact with biological targets suggests that it could be a promising lead compound for the development of new drugs.
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized catalytic systems is essential to ensure the yield and quality of the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework of this compound.
The pharmacological profile of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid has been studied in various in vitro and in vivo models. Initial findings indicate that this compound exhibits moderate affinity for certain protein targets, suggesting its potential as a pharmacological tool. Further research is needed to elucidate its mechanism of action and to assess its therapeutic efficacy in animal models.
The role of oxalic acid as a co-reagent or additive in the synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid is also noteworthy. Oxalic acid can influence reaction outcomes by participating in coordination chemistry or by acting as a chelating agent. Its presence may enhance the stability of intermediates or facilitate the removal of byproducts during synthesis.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-y)lpropanamide; oxalic acid (CAS No. 1051924-
59
4)
1051924-59-4 (N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid) Related Products
- 23755-44-4((3-aminopropoxy)trimethylsilane)
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 101043-37-2(Microcystin-LR)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 2172002-30-9(4-(1-amino-3,5-dimethylcyclohexyl)thian-4-ol)
- 1797957-50-6(1-(2-chlorophenyl)methyl-4-cyclopropyl-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1529147-63-4(Piperidine, 3-(4-methoxyphenyl)-4-methyl-)




